molecular formula C19H19N5O4S B14155254 6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 479061-40-0

6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B14155254
CAS No.: 479061-40-0
M. Wt: 413.5 g/mol
InChI Key: PECKBIGYSZIWQN-UHFFFAOYSA-N
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Description

6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of dihydropyrimidinones These compounds are known for their diverse biological and pharmaceutical properties

Preparation Methods

The synthesis of 6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea under acidic conditions . This reaction can be modified to include microwave irradiation and solvent-free conditions to enhance yield and reduce reaction time . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high purity and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The diazenyl group can interact with nucleophilic sites in proteins, affecting their function. The tetrahydropyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Properties

CAS No.

479061-40-0

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

6-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C19H19N5O4S/c1-11-6-4-5-7-15(11)23-22-14-8-9-16(12(2)10-14)24-29(27,28)17-13(3)20-19(26)21-18(17)25/h4-10,24H,1-3H3,(H2,20,21,25,26)

InChI Key

PECKBIGYSZIWQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NS(=O)(=O)C3=C(NC(=O)NC3=O)C)C

Origin of Product

United States

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